Cas no 1806528-42-6 (Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate)

Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate
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- インチ: 1S/C10H10F3NO3/c1-16-7-4-8(10(11,12)13)14-5-6(7)3-9(15)17-2/h4-5H,3H2,1-2H3
- InChIKey: DNFAGBSYWFLFIY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(=CN=1)CC(=O)OC)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 270
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 48.4
Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029002781-1g |
Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate |
1806528-42-6 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
Alichem | A029002781-250mg |
Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate |
1806528-42-6 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
Alichem | A029002781-500mg |
Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate |
1806528-42-6 | 95% | 500mg |
$1,819.80 | 2022-03-31 |
Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetateに関する追加情報
Recent Advances in the Application of Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate (CAS: 1806528-42-6) in Chemical Biology and Pharmaceutical Research
Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate (CAS: 1806528-42-6) is a fluorinated pyridine derivative that has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound, characterized by its trifluoromethyl and methoxy functional groups, serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting inflammatory and oncological pathways. Recent studies have highlighted its potential in the design of novel kinase inhibitors and modulators of protein-protein interactions, making it a valuable scaffold in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate as a precursor in the synthesis of potent JAK2 inhibitors. The trifluoromethyl group was found to enhance the metabolic stability of the resulting compounds, while the methoxy moiety contributed to improved binding affinity. This study underscores the compound's role in addressing challenges associated with kinase inhibitor development, such as selectivity and pharmacokinetic properties.
Another significant application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it was used to develop novel TRPV1 antagonists. The researchers utilized the pyridine core of Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate to maintain the necessary structural rigidity while introducing various substituents to optimize activity. The resulting compounds showed promising results in preclinical models of neuropathic pain, suggesting potential therapeutic applications in pain management.
From a synthetic chemistry perspective, several innovative approaches to the preparation of Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate have been developed recently. A 2024 publication in Organic Process Research & Development described a scalable, cost-effective synthesis route that improves upon traditional methods by reducing the number of steps and minimizing the use of hazardous reagents. This advancement is particularly important for facilitating larger-scale production of this valuable intermediate.
Looking forward, the unique properties of Methyl 4-methoxy-2-(trifluoromethyl)pyridine-5-acetate position it as a promising building block for future drug discovery efforts. Its combination of structural features allows for diverse modifications, making it adaptable to various therapeutic targets. Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) design and as a component of covalent inhibitors, both of which represent cutting-edge approaches in pharmaceutical development.
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